molecular formula C25H30N4S B11661092 (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone

(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone

Cat. No.: B11661092
M. Wt: 418.6 g/mol
InChI Key: VPSXTLJIGYFAFD-VQGKTYQOSA-N
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Description

(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an aldehyde group, a phenyl ring, and a tetrahydrobenzothieno pyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of (E)-2-Methyl-3-phenyl-2-propenal: This can be achieved through the aldol condensation of acetophenone with formaldehyde, followed by dehydration.

  • Synthesis of 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazine : This involves the cyclization of appropriate precursors under controlled conditions.
  • Coupling Reaction : The final step is the coupling of (E)-2-Methyl-3-phenyl-2-propenal with the synthesized hydrazine derivative under acidic or basic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone can undergo various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate in an acidic medium.
  • Reduction : Sodium borohydride in methanol.
  • Substitution : Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

  • Oxidation : (E)-2-Methyl-3-phenyl-2-propenoic acid.
  • Reduction : (E)-2-Methyl-3-phenyl-2-propenol.
  • Substitution : Nitro-substituted derivatives of the phenyl ring.

Scientific Research Applications

(E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
  • Medicine : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry : Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-Methyl-3-phenyl-2-propenal hydrazone : A simpler hydrazone derivative without the tetrahydrobenzothieno pyrimidine moiety.
  • 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone : Lacks the (E)-2-Methyl-3-phenyl-2-propenal component.

Uniqueness

The uniqueness of (E)-2-Methyl-3-phenyl-2-propenal 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro1benzothieno[2,3-D]pyrimidin-4-YL]hydrazone lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C25H30N4S

Molecular Weight

418.6 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H30N4S/c1-5-25(3,4)19-11-12-21-20(14-19)22-23(26-16-27-24(22)30-21)29-28-15-17(2)13-18-9-7-6-8-10-18/h6-10,13,15-16,19H,5,11-12,14H2,1-4H3,(H,26,27,29)/b17-13+,28-15-

InChI Key

VPSXTLJIGYFAFD-VQGKTYQOSA-N

Isomeric SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C(=C\C4=CC=CC=C4)\C

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC(=CC4=CC=CC=C4)C

Origin of Product

United States

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